N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Description

BenchChem offers high-quality N-(3-Nitrophenyl)(phenylcyclopentyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Nitrophenyl)(phenylcyclopentyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-9-6-10-16(13-15)20(22)23)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOQKLJDVXHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide CAS 328964-80-3 properties

An In-depth Technical Guide to N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (CAS 328964-80-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a compound situated at the intersection of nitroaromatic and formamide chemistries. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes information from structurally related compounds to project its physicochemical properties, propose a viable synthetic route, and explore its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Molecular Overview

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, identified by CAS number 328964-80-3, is a secondary formamide characterized by a unique combination of functional groups. The molecule incorporates a 3-nitrophenyl ring, a phenylcyclopentyl moiety, and a formamide linker. The formamide group is a common feature in both synthetic and natural products, often serving as a key structural element in biologically active compounds. The presence of the nitro group on the phenyl ring is particularly significant, as this functional group is a well-known pharmacophore and a potent electron-withdrawing group that can profoundly influence the molecule's reactivity and biological interactions.[1][2]

The phenylcyclopentyl group adds a three-dimensional character to the molecule, which can be critical for specific binding to biological targets. The overall structure suggests potential for diverse chemical transformations and a range of pharmacological effects, drawing from the established properties of both nitroaromatics and formamides.

Predicted Physicochemical Properties

The physicochemical properties of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Predicted Value | Notes |

| CAS Number | 328964-80-3 | |

| Molecular Formula | C₁₈H₁₈N₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 310.35 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a crystalline solid | Based on similar aromatic formamides. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The aromatic and aliphatic components suggest lipophilicity. |

| Melting Point | Not experimentally determined. | Would require experimental validation. |

| Boiling Point | Not experimentally determined. | Would require experimental validation under vacuum to prevent decomposition. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide would likely involve the N-formylation of the corresponding secondary amine, N-(3-nitrophenyl)cyclopentanamine. This precursor can be synthesized through reductive amination.

Overall Synthetic Scheme

Sources

Molecular weight and formula of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

An In-Depth Technical Guide to N-(3-Nitrophenyl)(phenylcyclopentyl)formamide: Physicochemical Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a novel chemical entity with potential applications in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A plausible and detailed synthetic pathway is proposed, grounded in established chemical principles, to facilitate its laboratory preparation. Furthermore, this guide outlines the standard analytical methodologies required for its structural confirmation and purity assessment. By synthesizing information on related chemical structures and reaction mechanisms, this paper serves as a foundational resource for researchers and scientists interested in the exploration of nitroaromatic formamides as a class of bioactive molecules.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. N-substituted formamides and nitroaromatic compounds represent two classes of molecules that have independently demonstrated significant biological activity.[1][2] The nitro group, in particular, is a well-established pharmacophore found in a variety of therapeutic agents, contributing to activities ranging from antimicrobial to antineoplastic.[2][3] The amide linkage is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding.

The compound N-(3-Nitrophenyl)(phenylcyclopentyl)formamide integrates these key features: a nitroaromatic system, a stable tertiary formamide group, and a bulky, lipophilic phenylcyclopentyl substituent. This unique combination of structural motifs suggests a potential for interaction with biological targets that could be exploited in drug design. The objective of this whitepaper is to provide a detailed technical profile of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, establishing a baseline of its chemical properties and outlining a robust methodology for its synthesis and characterization to support future research endeavors.

Physicochemical Properties

The fundamental identity and characteristics of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide are defined by its molecular structure and resulting physicochemical properties.

Molecular Structure

The structure consists of a formyl group (CHO) attached to a nitrogen atom, which is in turn bonded to a 3-nitrophenyl ring and a 1-phenylcyclopentyl ring.

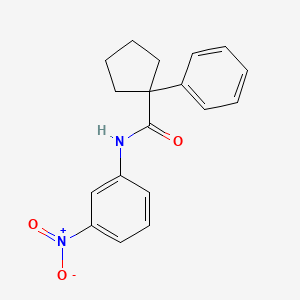

Caption: Molecular structure of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide.

Core Data

All quantitative data for the target compound are summarized in the table below. These values are calculated based on the compound's chemical structure.

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | N-(3-nitrophenyl)-N-(1-phenylcyclopentyl)formamide |

| SMILES | O=CN(C1(CCCC1)C2=CC=CC=C2)C3=CC(=CC=C3)[O-] |

| InChI Key | (Generated upon synthesis and registration) |

| Polar Surface Area | 58.32 Ų (Predicted) |

| Hydrogen Bond Donors | 0 (Predicted) |

| Hydrogen Bond Acceptors | 4 (Predicted) |

Synthesis and Purification

While a specific synthetic route for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is not documented in readily available literature, a logical and efficient pathway can be devised based on well-established organic transformations. The proposed synthesis involves two key steps: the formation of the precursor secondary amine followed by N-formylation.

The causality for this choice rests on the reliability and high-yield nature of N-formylation reactions on secondary amines.[1] Creating the sterically hindered secondary amine precursor is the more challenging step, for which a modern cross-coupling reaction like the Buchwald-Hartwig amination is proposed for its high functional group tolerance and efficiency.

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: N-Formylation (Hypothetical)

This protocol describes the conversion of the secondary amine intermediate to the final formamide product. This self-validating system relies on standard laboratory procedures and purification methods to ensure the integrity of the final product.

Materials:

-

N-(3-Nitrophenyl)-1-phenylcyclopentan-1-amine (1.0 eq)

-

Ethyl formate (10-15 eq)

-

Ethanol, anhydrous (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(3-Nitrophenyl)-1-phenylcyclopentan-1-amine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the amine in anhydrous ethanol (approx. 0.2 M concentration). Add an excess of ethyl formate (10-15 eq).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is critical to neutralize any formic acid byproduct.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-Nitrophenyl)(phenylcyclopentyl)formamide as a solid or oil.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a suite of standard spectroscopic techniques must be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the nitrophenyl and phenyl rings, with characteristic splitting patterns. A singlet corresponding to the formyl proton (CHO) should appear in the downfield region (typically δ 8.0-8.5 ppm). The aliphatic protons of the cyclopentyl ring will appear as complex multiplets in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 18 carbon atoms. Key signals include the formyl carbonyl carbon (δ ~160-165 ppm) and the distinct aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 311.1390, corresponding to the exact mass of C₁₈H₁₉N₂O₃⁺.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups. Expected characteristic absorption bands include a strong C=O stretch for the tertiary amide (approx. 1670-1690 cm⁻¹) and strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

Potential Applications and Future Directions

The structural architecture of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide makes it an intriguing candidate for biological screening. The presence of the nitroaromatic moiety is a known feature in compounds with antimicrobial and anticancer properties.[2][3] The bulky, rigid phenylcyclopentyl group provides a distinct three-dimensional conformation that could facilitate high-affinity binding to protein targets.[5]

Future research should focus on:

-

Biological Screening: Evaluating the compound's activity in a panel of assays, including anticancer proliferation assays against various cell lines and antimicrobial assays against pathogenic bacteria and fungi.[5]

-

Analogue Synthesis: Using the proposed synthetic route as a foundation for creating a library of related compounds by varying the substitution on both the nitrophenyl and phenyl rings. This would enable the exploration of structure-activity relationships (SAR).

-

Mechanism of Action Studies: If biological activity is identified, subsequent studies would be necessary to elucidate the compound's mechanism of action, a critical step in the drug development pipeline.

Conclusion

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a chemical entity with significant, albeit unexplored, potential. This guide has established its core physicochemical properties, proposed a robust and logical synthetic pathway, and detailed the necessary analytical methods for its validation. By providing this foundational knowledge, this document aims to empower researchers, scientists, and drug development professionals to synthesize and investigate this compound and its analogues, potentially unlocking new therapeutic opportunities.

References

-

MDPI. (2019, November 15). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Retrieved from [Link]

-

MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(3-Nitrophenyl)maleimide. Retrieved from [Link]

- Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.

-

PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-(3-methylphenyl)formamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-phenyl formamide derivatives from different aromatic.... Retrieved from [Link]

-

PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

-

Chemsrc. (2025, September 12). N-(3-hydroxyphenyl)formamide. Retrieved from [Link]

-

MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Phenylcyclopentyl Formamide Derivatives as Modulators of Cellular Stress and Survival Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylcyclopentyl scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting a range of human diseases. This technical guide provides an in-depth exploration of the therapeutic promise of phenylcyclopentyl formamide and its closely related carboxamide derivatives. We will delve into the compelling evidence supporting their activity in neurodegenerative diseases and oncology, with a primary focus on their modulation of the Sigma-1 Receptor (S1R), a critical chaperone protein at the nexus of cellular stress and survival. This document will elucidate the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to inform future drug discovery and development efforts.

Introduction: The Phenylcyclopentyl Scaffold and the Sigma-1 Receptor - A Confluence of Therapeutic Potential

The quest for novel chemical entities with the ability to modulate complex disease pathologies has led researchers to explore the therapeutic landscape of unique molecular scaffolds. Among these, the 1-phenylcyclopentane core has emerged as a promising starting point for the design of potent and selective therapeutic agents. This guide focuses on N-substituted formamide and carboxamide derivatives of 1-phenylcyclopentane, a class of compounds that has demonstrated significant biological activity.

A key molecular target for these derivatives is the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] The S1R is not a classical receptor with intrinsic enzymatic activity but rather a master regulator of cellular stress responses. It plays a pivotal role in maintaining cellular homeostasis by modulating a diverse array of client proteins, including ion channels, and by regulating critical processes such as calcium signaling, lipid metabolism, and protein folding.[1][2] Dysregulation of S1R function has been implicated in a variety of pathological conditions, most notably neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention.[1][3]

This guide will bridge the chemistry of phenylcyclopentyl formamide derivatives with the biology of the S1R, providing a comprehensive resource for researchers aiming to exploit this promising therapeutic axis. While much of the published research has focused on the more synthetically accessible carboxamide derivatives, the principles and biological activities discussed are anticipated to be largely translatable to the corresponding formamides, albeit with potential differences in potency and pharmacokinetic properties.

Therapeutic Landscape: Neurodegeneration and Oncology

The multifaceted role of the S1R in cellular homeostasis positions phenylcyclopentyl formamide derivatives as promising candidates for a range of therapeutic applications. Two areas where their potential is particularly compelling are neurodegenerative diseases and cancer.

Neuroprotective Potential in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal function and structure. A common underlying theme in these disorders is cellular stress, including oxidative stress, ER stress, and impaired calcium homeostasis, all of which are processes modulated by the S1R.[1][4]

S1R agonists have been shown to be broadly neuroprotective.[1] By binding to and activating the S1R, these ligands can:

-

Stabilize Calcium Homeostasis: The S1R regulates calcium flux between the ER and mitochondria, a critical process for neuronal function and survival.[2]

-

Mitigate Excitotoxicity: S1R activation can modulate the activity of NMDA receptors and other ion channels, thereby reducing the damaging effects of excessive glutamate stimulation.[5]

-

Promote Neuronal Plasticity and Survival: The S1R influences the activity of neurotrophic factors and promotes pathways involved in neuronal repair and resilience.[4]

Analogs of carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate, have been developed as potent and selective S1R ligands, demonstrating potential as anticonvulsant and anti-ischemic agents.[6] The structural similarity of these compounds to phenylcyclopentyl formamides suggests a shared mechanism of action and therapeutic potential in a range of neurological disorders.

Antiproliferative Activity in Oncology

The S1R is frequently overexpressed in various tumor types, where it contributes to cancer cell survival, proliferation, and resistance to therapy.[3][7] This makes the S1R a promising target for anticancer drug development. Modulation of S1R by small molecules can disrupt tumor cell homeostasis through several mechanisms:

-

Induction of Apoptosis: S1R ligands can trigger programmed cell death in cancer cells by disrupting calcium signaling and promoting ER stress.[7]

-

Inhibition of Cell Proliferation and Migration: By interfering with the function of ion channels and other client proteins, S1R modulators can arrest the cell cycle and inhibit the invasive properties of cancer cells.[3][7]

-

Enhancement of Chemosensitivity: S1R ligands can sensitize cancer cells to the effects of conventional chemotherapy agents.[3]

Studies on 1-phenylcyclopropane carboxamide derivatives have demonstrated their ability to inhibit the proliferation of human myeloid leukaemia cell lines.[5] This provides a strong rationale for investigating the anticancer potential of the corresponding phenylcyclopentyl derivatives, which are expected to exhibit similar, if not enhanced, activity due to the different conformational properties of the cyclopentane ring.

Mechanism of Action: Modulation of the Sigma-1 Receptor Signaling Pathway

The therapeutic effects of phenylcyclopentyl formamide derivatives are primarily mediated through their interaction with the S1R. Understanding the molecular mechanism of this interaction is crucial for rational drug design and development.

Under basal conditions, the S1R is in an inactive state, complexed with another chaperone protein, BiP (Binding immunoglobulin Protein), at the MAM.[8] Upon cellular stress or binding of an agonist ligand, the S1R dissociates from BiP and is then free to interact with a variety of client proteins, thereby modulating their function and downstream signaling pathways.

Signaling Pathway of Sigma-1 Receptor Activation by Phenylcyclopentyl Formamide Derivatives

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylcyclopentyl carboxamide derivative and for the in vitro evaluation of its biological activity.

Synthesis of 1-Phenylcyclopentane-1-carboxamide

This protocol is adapted from the synthesis of analogous 1-phenylcyclopropane carboxamides.[5]

Workflow for the Synthesis of 1-Phenylcyclopentane-1-carboxamide

Caption: Synthetic workflow for 1-phenylcyclopentane-1-carboxamide.

Step-by-Step Protocol:

-

Synthesis of 1-Phenylcyclopentane-1-carbonitrile:

-

To a solution of phenylacetonitrile in a suitable solvent (e.g., toluene) containing a phase transfer catalyst (e.g., tetrabutylammonium bromide), add a strong aqueous base (e.g., 50% NaOH).

-

To this biphasic mixture, add 1,4-dibromobutane dropwise while maintaining the reaction temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

-

Synthesis of 1-Phenylcyclopentane-1-carboxylic acid:

-

Reflux the 1-phenylcyclopentane-1-carbonitrile with concentrated hydrochloric acid until hydrolysis is complete.

-

Cool the reaction mixture and extract the carboxylic acid product into a suitable organic solvent.

-

Wash the organic layer, dry, and remove the solvent to yield the crude acid.

-

Recrystallize the product from an appropriate solvent system.

-

-

Synthesis of 1-Phenylcyclopentane-1-carboxamide:

-

Activate the 1-phenylcyclopentane-1-carboxylic acid with a suitable coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

-

React the activated acid with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate solvent.

-

Monitor the reaction for completion.

-

Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8]

Workflow for the MTT Assay

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U937, HeLa, MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the phenylcyclopentyl formamide/carboxamide derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Biological Data

The following table summarizes representative biological data for phenylcycloalkyl carboxamide derivatives from the literature. This data serves as a benchmark for the expected activity of novel phenylcyclopentyl formamide derivatives.

| Compound Class | Biological Activity | Cell Line/Assay | IC50 / GI50 (µM) | Reference |

| Phenylcyclopropane Carboxamides | Antiproliferative | U937 (Leukemia) | 3.3 - 6.1 | [5] |

| Phenylcyclopentane Carboxylic Acid Amide Analogs | Sigma-1 Receptor Binding | Guinea Pig Brain | High Affinity (Ki in nM range) | [6] |

Note: Specific IC50 and Ki values are highly dependent on the specific substitutions on the phenyl ring and the amide nitrogen.

Conclusion and Future Directions

Phenylcyclopentyl formamide derivatives and their related carboxamides represent a promising class of compounds with significant therapeutic potential, particularly in the fields of neurodegeneration and oncology. Their mechanism of action, primarily through the modulation of the Sigma-1 Receptor, offers a unique opportunity to target the fundamental cellular processes of stress and survival that are dysregulated in these diseases.

This technical guide has provided a comprehensive overview of the rationale for their development, their mechanism of action, and detailed protocols for their synthesis and biological evaluation. The provided data and workflows are intended to serve as a valuable resource for researchers in academia and industry.

Future research in this area should focus on:

-

Direct Synthesis and Evaluation of Formamide Derivatives: To directly assess the therapeutic potential of the formamide scaffold.

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for the S1R.

-

In Vivo Efficacy Studies: To validate the therapeutic potential of lead compounds in relevant animal models of neurodegenerative diseases and cancer.[1][9]

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of these derivatives.

By building upon the foundation laid out in this guide, the scientific community can continue to unlock the full therapeutic potential of phenylcyclopentyl formamide derivatives for the benefit of patients worldwide.

References

-

The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - Frontiers. (URL: [Link])

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (URL: [Link])

-

The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - Frontiers. (URL: [Link])

-

Sigma1 Pharmacology in the Context of Cancer - PubMed. (URL: [Link])

-

Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PubMed. (URL: [Link])

-

Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. (URL: [Link])

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (URL: [Link])

-

Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed. (URL: [Link])

-

Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (URL: [Link])

Sources

- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Reaction conditions for coupling 1-phenylcyclopentyl compounds with nitroanilines

Executive Summary

The synthesis of N-(1-phenylcyclopentyl)-nitroanilines represents a significant challenge in organic process development due to the convergence of two deactivating factors: the extreme steric hindrance of the quaternary carbon at the 1-phenylcyclopentyl position and the reduced nucleophilicity (or electrophilicity, depending on the route) associated with the nitroaniline motif.

This guide details two distinct synthetic strategies to achieve this coupling. Method A (The Inverse Strategy) is the recommended "Gold Standard" for high yield and purity, utilizing nucleophilic aromatic substitution (

Strategic Analysis & Decision Matrix

The formation of the C-N bond between a quaternary alkyl center and a nitro-aromatic ring requires careful retrosynthetic analysis.

-

The Steric Barrier: The 1-phenylcyclopentyl group contains a quaternary carbon. Nucleophilic attack by this amine is slow; nucleophilic attack onto a halide at this position (e.g.,

) is impossible. -

The Electronic Barrier: The nitro group is strongly electron-withdrawing.

Critical Warning: Do NOT attempt to couple 1-phenylcyclopentyl halides (chloride/bromide) with nitroaniline via standard alkylation.[1] The tertiary nature of the alkyl halide will lead almost exclusively to E1 elimination (forming 1-phenylcyclopentene) rather than substitution.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Method A: Nucleophilic Aromatic Substitution ( )

Status: Recommended (High Yield, Scalable) Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

This route avoids the low nucleophilicity of nitroaniline by using the nitro group's electron-withdrawing power to activate a fluorobenzene ring for attack by the hindered 1-phenylcyclopentylamine [1].

Reagents & Materials

-

Nucleophile: 1-Phenylcyclopentan-1-amine (1.2 equiv).[1]

-

Electrophile: 1-Fluoro-2-nitrobenzene (or 4-nitro isomer) (1.0 equiv).[1]

-

Base: Cesium Carbonate (

) (2.0 equiv).[1] -

Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous).[1]

Step-by-Step Protocol

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge 1-fluoro-2-nitrobenzene (1.0 mmol) and 1-phenylcyclopentan-1-amine (1.2 mmol).

-

Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration). Note: DMSO is superior to DMF for

rates due to better stabilization of the Meisenheimer intermediate. -

Activation: Add

(2.0 mmol) in a single portion. -

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Optimization Tip: If conversion is slow (<50% at 4h), increase temperature to 120°C. The steric bulk of the amine significantly raises the activation energy compared to simple anilines.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Why Fluorine? In

Method B: Titanium-Mediated Reductive Amination

Status: Alternative (Use if Nitroaniline is the fixed starting material) Mechanism: Lewis-Acid mediated imine formation followed by hydride reduction.[1]

Direct condensation of nitroaniline with 1-phenylcyclopentan-1-one is difficult because nitroaniline is a weak nucleophile and the ketone is sterically crowded.[1] Standard acid catalysis (AcOH) often fails.[1] Titanium(IV) chloride (

Reagents & Materials

-

Amine: 2-Nitroaniline (or 4-nitro) (1.0 equiv).[1]

-

Ketone: 1-Phenylcyclopentan-1-one (1.2 equiv).[1]

-

Lewis Acid:

(0.6 equiv) - Handle with extreme care.[1] -

Base: Triethylamine (

) (3.0 equiv).[1] -

Reductant: Sodium Cyanoborohydride (

) (2.0 equiv).[1] -

Solvent: Dichloromethane (DCM) and Methanol.[1]

Step-by-Step Protocol

-

Imine Formation (The Critical Step):

-

Dissolve 1-phenylcyclopentan-1-one (1.2 mmol) and 2-nitroaniline (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen.

-

Cool to 0°C.

-

Add

(3.0 mmol).[1] -

Dropwise , add

(0.6 mmol) solution in DCM. Caution: Exothermic.[1] -

Allow to warm to room temperature and stir for 24 hours. The

drives the equilibrium by coordinating the ketone oxygen and trapping water.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add a solution of

(2.0 mmol) in Methanol (2 mL). -

Stir at room temperature for 4–6 hours.

-

-

Quench: Carefully add 1N NaOH to quench titanium salts (forms a white precipitate).

-

Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with DCM.[9]

-

Purification: Flash chromatography.

Method C: Buchwald-Hartwig Cross-Coupling

Status: Advanced (For unactivated substrates) Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

If the fluoronitrobenzene is unavailable, or if the substrate contains base-sensitive groups incompatible with

-

Catalyst:

(2 mol%) or Pd(OAc)2.[1] -

Ligand: BrettPhos or RuPhos .[1]

-

Why: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate the reductive elimination of sterically hindered amines [4].

-

-

Base: Sodium tert-butoxide (

) or -

Solvent: Toluene or 1,4-Dioxane (100°C).

Data Comparison & Performance Metrics

| Feature | Method A ( | Method B (Reductive Amination) | Method C (Buchwald) |

| Starting Materials | Amine + Fluoro-arene | Nitroaniline + Ketone | Amine + Chloro-arene |

| Steric Tolerance | High (with heat) | Low to Medium | Very High (Ligand dependent) |

| Typical Yield | 75–90% | 30–50% | 60–85% |

| Cost | Low | Medium ( | High (Pd/Ligand) |

| Scalability | Excellent | Poor (Ti salts waste) | Good |

| Key Risk | Polymerization if too hot | Incomplete imine formation | Catalyst poisoning |

Mechanistic Visualization ( )

The following diagram illustrates the critical transition state in Method A. The high energy barrier caused by the quaternary carbon requires the stabilization provided by the polar solvent and the driving force of the fluoride leaving group.

Figure 2: Mechanistic pathway of the

References

-

Nucleophilic Arom

) Overview: - Fluorine vs. Chlorine Reactivity in : Newmann, M. S. (1976). Steric effects in organic chemistry. The enhanced reactivity of fluoronitrobenzenes in reactions is well-documented in standard texts and validated in: Journal of Organic Chemistry, 41(11), 1976.

-

Titanium-Mediated Reductive Amination

-

Buchwald-Hartwig Coupling of Hindered Amines

-

Synthesis of N-Cyclopropyl-2-nitroaniline (Analogous Protocol)

-

Preparation of N-cyclopropyl-2-nitroaniline via refluxing cyclopropylamine and chloronitroaniline.[1] PrepChem Protocol.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. communities.springernature.com [communities.springernature.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide as a Privileged Scaffold Intermediate

[1]

Introduction & Pharmacophore Analysis[1]

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide serves as a strategic "masked" intermediate.[1] Its value lies in its ability to differentiate two nitrogen reaction sites on a benzene ring, allowing for sequential, regioselective functionalization.[1]

Structural Deconstruction[1]

-

1-Phenylcyclopentyl Motif: A bulky, lipophilic group that restricts conformational freedom.[1] It is a known pharmacophore in CNS-active agents (e.g., Caramiphen, Pentoxyverine) and NK1 antagonists, providing deep hydrophobic pocket penetration in GPCRs.[1]

-

Formamide Group (N-CHO): Acts as a dual-purpose moiety.[1] It protects the secondary amine from oxidation/alkylation during the nitro-reduction step and serves as a precursor to an N-methyl group (via reduction) or a free amine (via hydrolysis).[1]

-

3-Nitrophenyl Core: The meta-positioning allows for the synthesis of 1,3-disubstituted ureas or amides, a geometry often required to bridge distinct binding domains in kinase active sites (e.g., p38 MAPK inhibitors).[1]

Mechanism of Action in Synthesis

The molecule allows researchers to perform a "Switch-and-Lock" synthesis:

-

Switch: Selectively reduce the nitro group to an aniline (

) while keeping the formamide intact. -

Lock: Functionalize the new aniline (e.g., urea formation).

-

Release/Modify: Remove or reduce the formamide to reveal the secondary amine or generate a tertiary

-methyl amine.

Experimental Workflows & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, highlighting chemoselective reduction and subsequent functionalization.[1]

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)

Objective: Reduce the nitro group to an aniline without hydrolyzing the formamide or reducing the aromatic ring.[1]

Rationale: Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to dechlorination (if halogens are present) or partial ring reduction.[1] The Iron/Ammonium Chloride method is mild, functional-group tolerant, and highly scalable.[1]

Materials:

-

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (1.0 eq)[1]

-

Iron powder (325 mesh, 5.0 eq)[1]

-

Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

-

Solvent: Ethanol/Water (4:1 v/v)

-

Ethyl Acetate (for extraction)[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the starting material in Ethanol/Water (4:1). The concentration should be approx.[1] 0.1 M.[1]

-

Addition: Add NH₄Cl and Iron powder in a single portion.

-

Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

-

Workup:

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect 85–95% of the N-(3-aminophenyl) intermediate.[1]

-

Protocol B: Deformylation (Acidic Hydrolysis)

Objective: Remove the formyl group to reveal the bulky secondary amine.[1]

Rationale: The formamide bond is robust.[1] Acidic hydrolysis is preferred over basic conditions to prevent oxidation of the newly formed aniline (if performed after Protocol A) or to avoid racemization if chiral centers were present (unlikely here, but good practice).[1]

Materials:

-

Formamide intermediate (from Protocol A or starting material)[1]

-

Hydrochloric Acid (6N HCl)[1]

-

Methanol (MeOH)[1]

Procedure:

-

Dissolution: Dissolve the intermediate in MeOH (0.2 M).

-

Hydrolysis: Add 6N HCl (10 eq) dropwise.

-

Reflux: Heat to 65°C for 6–12 hours.

-

Note: Formamides are more stable than acetamides; prolonged heating may be required.[1]

-

-

Neutralization: Cool to 0°C. Adjust pH to ~9 using 10% NaOH solution.

-

Extraction: Extract with Dichloromethane (DCM).

Analytical Data & Validation

To validate the integrity of the intermediate, compare experimental data against these reference parameters.

| Parameter | Expected Value / Observation | Structural Insight |

| Physical State | Pale yellow to off-white solid | Nitro compounds are often yellow; reduction to amine lightens the color.[1] |

| IR Spectrum | ~1660–1690 cm⁻¹ (Strong) | C=O stretch of the Formamide.[1] (Distinct from Urea/Amide C=O).[1][2][3][4][5] |

| IR Spectrum | ~1350 & 1530 cm⁻¹ | NO₂ stretch (Starting Material).[1] Disappears after Protocol A. |

| ¹H NMR (DMSO-d₆) | δ 8.3–8.8 ppm (s, 1H) | Formyl proton (CHO) . Diagnostic signal. Often appears as rotamers.[1][5] |

| ¹H NMR | δ 1.5–2.5 ppm (m, 8H) | Cyclopentyl ring protons . Multiplets indicating the aliphatic ring.[1] |

| LC-MS | [M+H]⁺ matches Formula | Confirm molecular weight (approx. MW 310.35 for C₁₈H₁₈N₂O₃).[1] |

Safety & Handling

-

Nitro Compounds: Aromatic nitro compounds can be toxic and potential mutagens.[1] Handle with gloves and in a fume hood.[1]

-

Iron Waste: The iron residue from Protocol A is pyrophoric when dry.[1] Keep wet with water and dispose of in a designated metal waste container.[1]

-

Storage: Store the formamide intermediate at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Chemical Identity: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 12218529, N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. Retrieved from [Link][1]

-

Formamide Chemistry: Kobayashi, K., et al. (2012).[1] "Synthesis of N-arylformamides via decarbonylation." Tetrahedron Letters. (General reference for formamide stability and reactivity).

-

Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis. (Basis for the chemoselective reduction strategy).[1]

-

Pharmacophore Insight: Watling, K. J. (2001).[1] "Overview of the pharmacology of NK1 receptor antagonists." Neuropharmacology. (Contextualizes the phenylcyclopentyl group utility).

Application Note: Chemoselective Reduction of Nitro Groups in Sterically Congested Formamides

This Application Note is designed for researchers and process chemists optimizing the synthesis of complex pharmaceutical intermediates. It addresses the chemoselective reduction of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide to its corresponding aniline, N-(3-Aminophenyl)(phenylcyclopentyl)formamide .

Target Molecule: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Reaction Type: Nitro (

Executive Summary & Strategic Rationale

The reduction of the nitro group in N-(3-Nitrophenyl)(phenylcyclopentyl)formamide presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct features that dictate the choice of reagents:

-

The Nitro Group (Target): Requires a 6-electron reduction to the amine.[1]

-

The Formamide (

): Susceptible to hydrolysis under strong acidic/basic conditions or over-reduction to a methyl amine under potent hydride conditions (e.g., -

The Phenylcyclopentyl Moiety: A bulky, lipophilic group likely attached at a benzylic-like quaternary center. This creates significant steric hindrance around the nitrogen and poses a risk of hydrogenolysis (C-N bond cleavage) if vigorous catalytic hydrogenation is employed.

Recommended Strategy: To ensure high fidelity, we prioritize Dissolving Metal Reductions (Fe/Zn) or Transfer Hydrogenation over standard high-pressure catalytic hydrogenation. These methods operate under milder conditions, minimizing the risk of dealkylation or formyl cleavage.

Mechanistic Pathways & Decision Matrix

Understanding the reduction mechanism is vital for troubleshooting. The reduction proceeds through nitroso and hydroxylamine intermediates before reaching the amine.[1]

2.1 Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and potential competing side reactions.

Figure 1: Stepwise reduction pathway of the nitro group vs. potential side reactions (hydrolysis and hydrogenolysis).

Detailed Experimental Protocols

Method A: Iron-Mediated Reduction (The "Gold Standard" for Selectivity)

This method is the most robust for substrates containing sensitive amides or formamides. It operates at near-neutral pH, preventing hydrolysis.

Reagents:

-

Iron Powder (325 mesh, reduced) - 5.0 equiv.

-

Ammonium Chloride (

) - 5.0 equiv. -

Solvent: Ethanol/Water (3:1 v/v).

Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (1.0 equiv) in Ethanol/Water (3:1).

-

Activation: Add Ammonium Chloride (5.0 equiv) and stir for 10 minutes at room temperature.

-

Reduction: Add Iron powder (5.0 equiv) in portions.

-

Heating: Heat the suspension to 70–80°C for 2–4 hours.

-

Checkpoint: Monitor by TLC or HPLC. The reaction is complete when the nitro starting material is consumed. The intermediate hydroxylamine may persist if heating is insufficient.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

Why this works: The reaction proceeds via electron transfer from the metal surface.[1] The mild conditions (

Method B: Catalytic Transfer Hydrogenation (Scalable Alternative)

If metal waste (Fe sludge) is a concern for scale-up, transfer hydrogenation using Ammonium Formate and Pd/C is a cleaner alternative that often avoids the over-reduction seen with

Reagents:

-

10% Palladium on Carbon (Pd/C) - 10 wt% loading.

-

Ammonium Formate - 5–10 equiv.

-

Solvent: Methanol (degassed).

Protocol:

-

Inerting: Charge the reaction vessel with the nitro substrate and Methanol. Sparge with Nitrogen for 15 minutes.

-

Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric.

-

Reductant Addition: Add Ammonium Formate (5.0 equiv) in a single portion.

-

Reaction: Stir at Room Temperature to 40°C . Evolution of

gas will be observed.-

Note: Do not seal the vessel tightly; allow gas to vent through a bubbler.

-

-

Completion: Reaction is typically fast (1–3 hours).

-

Workup: Filter through Celite and concentrate.

Risk Mitigation: The use of ammonium formate provides a stoichiometric hydrogen source, reducing the residence time of the active catalyst and minimizing C-N bond cleavage (debenzylation) of the phenylcyclopentyl group.

Comparative Data & Troubleshooting

| Parameter | Method A: Fe / | Method B: Pd/C + | Method C: |

| Chemoselectivity | Excellent (Formamide stable) | Good | Moderate (Risk of C-N cleavage) |

| Reaction Time | 2–4 Hours | 1–3 Hours | 4–12 Hours |

| Workup | Filtration of Fe sludge required | Simple Filtration | Simple Filtration |

| Scalability | Moderate (Stirring issues) | High | High |

| Primary Risk | Incomplete reduction (Hydroxylamine) | Catalyst ignition / Cost | Over-reduction / Hydrogenolysis |

Troubleshooting Guide:

-

Issue: Stalled reaction with Hydroxylamine intermediate present.

-

Solution: Add fresh Iron powder (1–2 equiv) and increase temperature by 10°C.

-

-

Issue: Loss of Formyl Group (Deformylation).

-

Cause: pH is too high or low.

-

Solution: Switch to Method A (Fe/

) and ensure the

-

-

Issue: Unknown impurity at RRT 0.8 (HPLC).

-

Diagnosis: Likely the "de-cyclopentyl" aniline formed via hydrogenolysis.

-

Solution: Stop using

gas. Switch to Method A immediately.

-

References

-

Bechamp Reduction Mechanism & Selectivity

-

Transfer Hydrogenation using Ammonium Formate

- Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.

-

Chemoselectivity in the Presence of Amides

- Green Chemistry, 2011, 13, 1-15. "Iron-mediated reduction of nitroarenes in aqueous media."

Analytical Validation (Self-Check)

To validate the protocol, ensure the final product meets these criteria:

-

1H NMR: Appearance of a broad singlet (

3.5–5.0 ppm) corresponding to -

MS (ESI):

shift of-

Example: If Nitro-substrate MW is 352, Product MW should be 322.

-

Disclaimer: This protocol involves the handling of hazardous chemicals (Nitroarenes, Palladium catalysts). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Preparation of N-(3-aminophenyl)(phenylcyclopentyl)formamide derivatives

Application Note: High-Efficiency Synthesis of N-(3-aminophenyl)(phenylcyclopentyl)formamide Derivatives

Part 1: Strategic Overview & Scaffold Analysis

1.1 The Pharmacophore The N-(3-aminophenyl)(phenylcyclopentyl) scaffold represents a privileged structure in medicinal chemistry, often associated with neurokinin receptor antagonists (e.g., NK1 targeting) and sodium channel modulators. The steric bulk of the 1-phenylcyclopentyl moiety provides critical metabolic stability by blocking oxidative metabolism at the benzylic position, while the 3-aminophenyl group serves as a versatile "warhead" anchor for further derivatization (e.g., urea formation, sulfonylation, or kinase hinge binding).

1.2 Structural Disambiguation & Nomenclature In the context of drug discovery libraries, "formamide derivatives" of this scaffold can refer to two distinct chemical connectivities. This guide covers both to ensure comprehensive utility:

-

Scaffold A (Carboxamide): N-(3-aminophenyl)-1-phenylcyclopentane-1-carboxamide. The most common "amide" linkage, providing a rigid backbone.

-

Scaffold B (N-Formyl): N-(3-aminophenyl)-N-(1-phenylcyclopentyl)formamide. A tertiary amide variation used to alter hydrogen bond donor/acceptor profiles.

1.3 Synthetic Challenges

-

Steric Hindrance: The quaternary carbon of the 1-phenylcyclopentyl group makes nucleophilic attack at the adjacent carbonyl difficult. Standard EDC/HOBt couplings often fail or proceed with low yields.

-

Regioselectivity: When using phenylenediamines, mono-acylation vs. bis-acylation is a concern. We utilize a Nitro-Reduction strategy to guarantee 1:1 stoichiometry.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways for both Carboxamide and N-Formyl derivatives.

Caption: Divergent synthetic pathways (Route A vs. Route B) for accessing phenylcyclopentyl-aniline scaffolds, converging at the nitro-reduction step.

Part 3: Detailed Experimental Protocols

Route A: The Carboxamide Synthesis (Primary Protocol)

Target: N-(3-aminophenyl)-1-phenylcyclopentanecarboxamide. Rationale: Direct coupling is hindered.[1] We employ the Acid Chloride method for maximum conversion.[2]

Step 1: Acid Chloride Formation

-

Charge: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, place 1-phenylcyclopentanecarboxylic acid (10.0 mmol, 1.90 g).

-

Solvent: Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic amount of DMF (2 drops).

-

Activation: Add Thionyl Chloride (SOCl₂) (15.0 mmol, 1.1 mL) dropwise over 10 minutes.

-

Reaction: Reflux at 45°C for 2 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester).

-

Workup: Evaporate solvent and excess SOCl₂ in vacuo. Co-evaporate with dry toluene (2x) to remove traces of acid gas. Use the crude acid chloride immediately.

Step 2: Amide Coupling

-

Setup: Dissolve 3-nitroaniline (10.0 mmol, 1.38 g) and Pyridine (20.0 mmol, 1.6 mL) in anhydrous DCM (30 mL) under Nitrogen. Cool to 0°C.

-

Addition: Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add dropwise to the aniline solution.

-

Conditions: Warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add 1M HCl (50 mL) to remove pyridine and unreacted aniline.

-

Extraction: Separate organic layer, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

-

Yield: Expect >85% of the nitro-intermediate as a pale yellow solid.

Step 3: Nitro Reduction (The "Unmasking") Note: Iron-mediated reduction is preferred over Hydrogenation to prevent potential reduction of the aromatic ring or sensitive halogens if present.

-

Mixture: Dissolve Nitro-intermediate (5 mmol) in Ethanol/Water (4:1, 50 mL).

-

Reagents: Add Iron Powder (25 mmol, 5 eq) and Ammonium Chloride (25 mmol, 5 eq).

-

Reaction: Reflux vigorously at 80°C for 2 hours.

-

Filtration: Filter hot through a Celite pad. Wash cake with hot Ethanol.

-

Isolation: Concentrate filtrate. Partition between EtOAc and Water. Isolate organic layer.[3]

-

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (0-5% MeOH in DCM).

Route B: The N-Formyl Synthesis (Secondary Protocol)

Target: N-(3-aminophenyl)-N-(1-phenylcyclopentyl)formamide. Rationale: Used when a tertiary amide is required to remove the amide NH hydrogen bond donor.

Step 1: SNAr Coupling (Secondary Amine Synthesis)

-

Reagents: Combine 1-phenylcyclopentan-1-amine (10 mmol) and 1-fluoro-3-nitrobenzene (10 mmol) in DMSO (15 mL).

-

Base: Add K₂CO₃ (20 mmol).

-

Heat: Stir at 100°C for 16 hours. (Steric bulk requires higher temp).

-

Workup: Pour into ice water. Extract with EtOAc. Purify the secondary amine via column chromatography (Hexane/EtOAc).

Step 2: N-Formylation

-

Reagent Prep: Prepare Acetic Formic Anhydride (AFA) in situ by mixing Formic Acid (20 mmol) and Acetic Anhydride (15 mmol) at 0°C for 1 hour.

-

Acylation: Add the secondary amine (from Step 1) dissolved in THF to the AFA mixture at 0°C.

-

Stir: Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

Step 3: Perform Nitro Reduction as described in Route A, Step 3.

Part 4: Analytical Data & Validation

4.1 Expected Physicochemical Properties

| Property | Carboxamide Derivative | N-Formyl Derivative |

| Molecular Weight | ~280.37 g/mol | ~280.37 g/mol |

| LogP (Predicted) | 3.8 - 4.2 | 3.5 - 3.9 |

| H-Bond Donors | 2 (Amide NH, Aniline NH2) | 1 (Aniline NH2) |

| Solubility | Low in water; High in DMSO/DCM | Moderate in alcohols |

4.2 QC Criteria (Acceptance Standards)

-

HPLC Purity: >95% (UV @ 254 nm).

-

1H NMR (DMSO-d6):

-

LC-MS: [M+H]+ peak matching theoretical mass. Absence of Nitro precursor (M-30 mass shift).

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete acid chloride formation due to steric hindrance. | Use Oxalyl Chloride with catalytic DMF instead of SOCl₂. Increase reflux time. |

| Bis-acylation | Aniline is too nucleophilic. | Ensure 3-nitroaniline is used, NOT phenylenediamine. The nitro group deactivates the ring, preventing side reactions. |

| Rotamers in NMR | N-Formyl derivatives often show restricted rotation. | Run NMR at high temperature (350K) to coalesce peaks for integration. |

References

-

Steric Hindrance in Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. Link

-

1-Phenylcyclopentanecarboxylic Acid Derivatives: Netupitant Synthesis Protocols. World Intellectual Property Organization, WO2006/061730. Link

-

Nitro Reduction Methodologies: Beutner, G. L., et al. (2018). Iron-Mediated Reduction of Nitroarenes. Journal of Organic Chemistry, 83(15), 8750-8758. Link

-

Formylation of Sterically Hindered Amines: Shekhar, S., et al. (2011). A General Method for N-Formylation of Secondary Amines. Journal of Organic Chemistry, 76(15), 6271–6275. Link

Sources

- 1. Efficient One-to-One Coupling of Easily Available 1,3-Dienes with Carbon Dioxide [organic-chemistry.org]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 6. CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use - Google Patents [patents.google.com]

- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for the Dissolution of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Introduction

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a complex organic molecule with potential applications in pharmaceutical and materials science research. Its unique structure, incorporating a polar nitroaromatic system, a hydrogen-bond accepting formamide group, and bulky, non-polar phenyl and cyclopentyl rings, presents a significant challenge for solvent selection. Achieving complete and stable solubilization is a critical first step for any downstream application, including reaction chemistry, purification, formulation, and analytical characterization.

This technical guide provides a comprehensive framework for selecting an appropriate solvent system for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. We will explore the theoretical principles guiding solubility, present a systematic approach for solvent screening, and provide a detailed experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for handling this and structurally similar compounds.

Theoretical Framework for Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[1][2][3] For a molecule as complex as N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a more sophisticated model is required to account for the different types of interactions it can undergo.

Molecular Structure and Polarity Analysis

The structure of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide dictates its solubility behavior. It can be deconstructed into three key regions:

-

Polar Moieties: The 3-nitrophenyl group is highly polar due to the strong electron-withdrawing nature of the nitro (-NO₂) group. The formamide (-N(C=O)H) linkage is also polar and can act as a hydrogen bond acceptor.

-

Non-Polar Moieties: The phenyl and cyclopentyl groups are large, non-polar, and hydrophobic. These bulky aliphatic and aromatic rings will primarily interact through van der Waals (dispersion) forces.

This dualistic nature—possessing both highly polar and significant non-polar regions—suggests that simple, single-component solvents may be insufficient. Solvents that are either too polar or too non-polar will likely fail to adequately solvate both ends of the molecule, leading to poor solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the primary intermolecular forces:[6][7]

-

δD (Dispersion): Energy from non-polar, van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[5] While the exact HSP values for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide are not published, we can predict that a suitable solvent will have a balanced profile with moderate-to-high values for δD and δP, and a moderate δH component to interact with the formamide group.

Systematic Approach to Solvent Screening

A logical, tiered approach to solvent screening is recommended to efficiently identify a suitable solvent while minimizing time and resource expenditure.

Workflow for Solvent Selection

The process begins with an analysis of the target molecule's structure to predict its general solubility characteristics. This is followed by a screening of a diverse set of solvents, and finally, a quantitative determination of solubility in the most promising candidates.

Caption: A systematic workflow for solvent selection.

Recommended Solvents for Initial Screening

Based on the structural analysis, the following solvents are recommended for an initial qualitative screening. They cover a broad range of polarities and interaction types.

| Solvent Class | Solvent | Rationale | HSP (δD, δP, δH) |

| Non-Polar | Toluene | May dissolve the non-polar phenyl and cyclopentyl groups. | (18.0, 1.4, 2.0) |

| Dichloromethane (DCM) | A versatile solvent with moderate polarity. | (17.0, 7.3, 7.1) | |

| Polar Aprotic | Acetone | Moderately polar, capable of dissolving a range of compounds.[8] | (15.5, 10.4, 7.0) |

| Acetonitrile (ACN) | High polarity, good for dissolving polar functional groups. | (15.3, 18.0, 6.1) | |

| N,N-Dimethylformamide (DMF) | A strong polar aprotic solvent, often effective for amides.[8][9] | (17.4, 13.7, 11.3) | |

| Dimethyl Sulfoxide (DMSO) | A very strong polar aprotic solvent, excellent for dissolving difficult compounds.[8] | (18.4, 16.4, 10.2) | |

| Polar Protic | Ethanol | Capable of hydrogen bonding, but less polar than methanol. | (15.8, 8.8, 19.4) |

| 2-Propanol (IPA) | Less polar than ethanol, good for balancing polarity. | (15.8, 6.1, 16.4) |

Note: HSP values are approximate and sourced from publicly available data. Units are in MPa⁰·⁵.

Experimental Protocols

The following protocols provide a standardized method for determining both qualitative and quantitative solubility.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[10][11]

-

Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors or solid particulates.

-

Compound Handling: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide contains a nitroaromatic group. Compounds in this class can be toxic and may cause skin irritation.[10] Avoid direct contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary assessment of solubility in the selected solvents.

-

Preparation: Add approximately 1-2 mg of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide to a small, clear glass vial (e.g., 1.5 mL).

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.

-

Agitation: Cap the vial securely and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

-

Record Results: Categorize the results as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[2] It ensures that the solution is fully saturated, providing an accurate measurement.

Caption: The Shake-Flask method workflow for quantitative solubility.

Methodology:

-

Preparation: Add an excess amount of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (e.g., 10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

Data Interpretation and Optimization

Interpreting Results

The quantitative solubility data will allow for a rank-ordering of the tested solvents. A solvent is generally considered suitable if it provides a solubility level that is at least 1.5 to 2 times higher than the target concentration required for the intended application.

-

High Solubility (>10 mg/mL): Solvents like DMF or DMSO are likely to fall in this category and are excellent choices for preparing stock solutions.

-

Moderate Solubility (1-10 mg/mL): Solvents like Acetone, ACN, or DCM may be suitable for direct use in reactions or analytical dilutions.

-

Low Solubility (<1 mg/mL): Solvents like Toluene or alcohols may be poor choices unless a co-solvent is used.

Co-Solvent Systems

If no single solvent provides adequate solubility, a binary co-solvent system may be effective. For N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a mixture of a polar aprotic solvent with a less polar solvent could be highly effective. For example:

-

DCM / DMF: Balances the dissolution of non-polar and polar moieties.

-

Toluene / Acetone: A less polar combination that may still effectively solvate the molecule.

When using co-solvents, it is essential to re-determine the solubility across a range of mixture ratios (e.g., 90:10, 75:25, 50:50) to find the optimal composition.

Conclusion

The selection of an appropriate solvent for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide requires a systematic approach grounded in the principles of chemical interactions. Due to its mixed polarity, polar aprotic solvents such as DMF, DMSO, and Acetonitrile are predicted to be the most effective single-component solvents. For applications requiring lower polarity or specific reaction conditions, co-solvent systems should be explored. By following the detailed protocols for qualitative and quantitative analysis outlined in this guide, researchers can confidently and efficiently identify a robust solvent system, ensuring the success of subsequent experiments and development activities.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (URL: [Link])

-

Torres-García, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. (URL: [Link])

-

Hansen, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. (URL: [Link])

-

Wikipedia. (n.d.). Hansen solubility parameter. (URL: [Link])

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. (URL: [Link])

-

Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (URL: [Link])

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (URL: [Link])

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. (URL: [Link])

-

Chemistry LibreTexts. (2020). Nitro Compounds. (URL: [Link])

-

Restek. (2024). Safety Data Sheet: 4-Nitrophenol Standard. (URL: [Link])

-

National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent. (URL: [Link])

-

PubChem. (n.d.). N-(3-nitrophenyl)formamide. (URL: [Link])

-

ChemTalk. (2025). A Deep Dive into Common Organic Solvents. (URL: [Link])

-

Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. (URL: [Link])

Sources

- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. N,N-Dimethyl formamide AR DRY SOLVENT 500ML - Actylis Lab [actylislab.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Welcome to the technical support center for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered with this compound. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Why is N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Prone to Solubility Issues in Water?

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide possesses a complex molecular structure that inherently limits its aqueous solubility. The presence of a large, non-polar phenylcyclopentyl group contributes to a significant hydrophobic character. While the formamide and nitro groups introduce some polarity, their influence is often insufficient to overcome the hydrophobicity of the rest of the molecule. This imbalance between hydrophilic and hydrophobic regions is a common reason for poor water solubility in many drug candidates.[1][2]

This guide will walk you through a systematic approach to tackle these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in water, and it's not working. What is the first thing I should try?

A1: Given the compound's likely hydrophobic nature, direct dissolution in water is expected to be challenging. The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points. This stock solution can then be serially diluted into your aqueous experimental medium.

Q2: Are there any safety precautions I should be aware of when handling this compound?

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, be cautious, as excessive heat can lead to the degradation of the compound. Formamides can decompose at elevated temperatures.[4][5][6] It is recommended to conduct a preliminary thermal stability test if you plan to use heat.

In-Depth Troubleshooting Guides